molecular formula C6H8ClN3O2 B2865485 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1795480-08-8

2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B2865485
CAS No.: 1795480-08-8
M. Wt: 189.6
InChI Key: DCLSNINBWBKJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.60 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, a carboxylic acid group, and a chlorine atom . The exact structure can be confirmed using techniques such as NMR and MS analysis .

Scientific Research Applications

Synthesis and Antioxidant Properties

Research into related triazole compounds has demonstrated their potential in the development of antioxidants. For example, the synthesis of various triazole derivatives, including those with a butanoic acid moiety, has been explored for their antioxidant activities. These compounds are synthesized through preparative methods and evaluated for their capacity to act as antioxidants in vitro, indicating the broader chemical family's relevance to developing potential therapeutic agents with antioxidant properties (Dovbnya et al., 2022).

Photolabile Protecting Groups for Optical Gating

Another avenue of research involves the use of photolabile protecting groups, like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, which shares structural similarities with 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid. These compounds have been utilized in demonstrating the optical gating of synthetic ion channels, a process crucial for developing advanced materials and technologies for controlled release, sensing, and information processing. This research illustrates the compound class's potential utility in creating responsive materials and devices (Ali et al., 2012).

Complexation and Selectivity in Organic Synthesis

The cross-coupling reactions of boronic acids with dihalo heterocycles demonstrate the importance of carboxylic acid moieties in directing regioselective synthesis. Such methodologies are crucial for the selective production of nicotinic acids and triazoles, indicating the significance of structural motifs akin to this compound in facilitating complex organic synthesis. This highlights the compound's relevance to molecular engineering and synthesis strategies (Houpis et al., 2010).

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in a variety of ways, leading to different biological activities . This could suggest that 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect a broad range of biochemical pathways , suggesting that this compound might have a similar effect.

Pharmacokinetics

The compound’s molecular weight (18960) and topological polar surface area (68) suggest that it might have good bioavailability .

Result of Action

It’s known that 1,2,4-triazole derivatives can suppress human cell lines in a dose-dependent manner , suggesting that this compound might have a similar effect.

Properties

IUPAC Name

2-(5-chloro-1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-6(7)8-3-9-10/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLSNINBWBKJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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